molecular formula C23H20N4O3S2 B2821588 5-(furan-2-ylmethyl)-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1448058-06-7

5-(furan-2-ylmethyl)-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2821588
CAS No.: 1448058-06-7
M. Wt: 464.56
InChI Key: ADUHGGXPRTZSOY-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a fused thiazolo-triazole-pyridinone core with substituents including a furan-2-ylmethyl group and a 4-methoxy-3,5-dimethylpyridin-2-ylmethylsulfanyl moiety. Its structural complexity arises from the tricyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-pentaen-6-one), which combines sulfur and nitrogen heteroatoms. Crystallographic refinement tools like SHELXL are critical for resolving its three-dimensional conformation .

Properties

IUPAC Name

5-(furan-2-ylmethyl)-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-13-10-25-17(14(2)19(13)29-3)12-31-23-26-18-16-7-4-8-24-21(16)32-20(18)22(28)27(23)11-15-6-5-9-30-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUHGGXPRTZSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Pyridinone-thioether derivatives: Similar to the pyridin-2-ylmethylsulfanyl group in the target compound, describes a pyrimidinyl-thioether derivative (compound 9) with a tert-butyldimethylsilyl-protected sugar moiety. While both share thioether linkages, the target compound’s tricyclic core confers distinct conformational rigidity compared to the linear nucleoside analogue in .

Fluorinated triazole derivatives : details fluorinated triazole compounds (e.g., 16 , 17 ) with perfluoroalkyl chains. These lack the tricyclic system but share triazole rings, which are common in bioactivity studies. The target compound’s sulfur-containing core may offer different electronic properties compared to fluorinated analogues .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise optimization of:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., dioxane/water mixtures) enhance reactivity in sulfanyl group incorporation, as seen in analogous pyridinone derivatives .
  • Catalyst systems : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) improves yields in condensation steps .
  • Sensitive intermediates : Protecting groups (e.g., tert-butyldimethylsilyl) may be needed for oxygen- or sulfur-containing moieties to prevent side reactions .
    Methodological Tip : Monitor reaction progress via HPLC to track intermediate purity and NMR to confirm functional group integrity at each step .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Resolve complex polycyclic systems by identifying proton environments (e.g., furan methyl vs. pyridinyl methyl groups) and sulfur/oxygen electronic effects .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially for heteroatom-rich frameworks .
  • X-ray crystallography : Essential for resolving stereochemical ambiguities in the tricyclic core, though crystallization may require co-crystallization agents due to low symmetry .

Advanced: How can mechanistic studies elucidate the role of the thioether linkage in reactivity?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thioether groups to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution at sulfur atoms, explaining nucleophilic substitution tendencies .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to test for radical intermediates in oxidation reactions involving the thioether .

Advanced: How should researchers address contradictory data in solubility or bioactivity assays?

Answer:

  • Replicate under controlled conditions : Ensure solvent purity (e.g., anhydrous DMSO for solubility tests) and standardized cell lines (e.g., HEK293 for receptor-binding assays) .
  • Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to detect trace impurities or conformational isomers that may skew results .
  • Meta-analysis : Compare data with structurally related compounds (e.g., pyrimido-benzothiazin derivatives) to identify trends in substituent effects .

Basic: What non-covalent interactions dominate the compound’s stability in solution?

Answer:

  • π-π stacking : The pyridin-2-yl and furan groups engage in aromatic interactions, stabilizing the tricyclic core .
  • Hydrogen bonding : Methoxy and carbonyl groups act as H-bond acceptors with protic solvents (e.g., methanol) .
  • Van der Waals forces : Methyl groups on the pyridine ring contribute to hydrophobic aggregation in aqueous buffers .
    Methodological Tip : Use temperature-dependent NMR to quantify aggregation thresholds .

Advanced: What strategies optimize biological activity screening against related targets?

Answer:

  • Fragment-based design : Test truncated analogs (e.g., isolated pyridin-2-ylmethylsulfanyl fragments) to identify pharmacophoric motifs .
  • In silico docking : Screen against kinase or GPCR targets using Glide or AutoDock, prioritizing conserved binding pockets (e.g., ATP-binding sites) .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation of the furan moiety .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

  • OECD 307 guideline : Simulate soil biodegradation under aerobic conditions, monitoring via LC-MS/MS for sulfoxide/sulfone metabolites .
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC50 values, noting the thioether’s potential for oxidative bioactivation .
  • QSAR modeling : Corrogate logP and pKa values with bioaccumulation potential using EPI Suite .

Advanced: What computational methods resolve discrepancies in predicted vs. observed reactivity?

Answer:

  • Multiconfigurational calculations : CASSCF/NEVPT2 accounts for non-adiabatic transitions in photodegradation pathways .
  • Solvent continuum models : SMD solvation corrections improve accuracy in predicting hydrolysis rates of the lactam ring .
  • Machine learning : Train neural networks on analogous tricyclic compounds to predict regioselectivity in electrophilic substitutions .

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